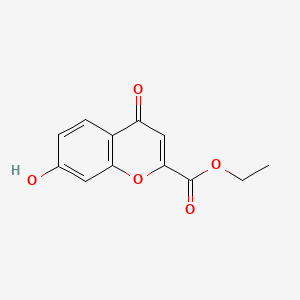

7-羟基-4-氧代-4H-色烯-2-羧酸乙酯

描述

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate belongs to the coumarin family, a class of compounds that occur naturally in many plant families and have garnered interest due to their wide range of potentially useful biological activities. These include antimicrobial, antithrombotic, anti-inflammatory, antimutagenic, antitumor, and various enzyme inhibitory effects (Galdámez, García-Beltrán, & Cassels, 2011).

Synthesis Analysis

The synthesis of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate and its derivatives often involves reactions such as Knoevenagel condensation, Michael addition, and various cyclization steps, providing a range of compounds with diverse biological activities. These synthetic pathways are important for the development of new pharmaceuticals and materials (Radwan et al., 2020).

Molecular Structure Analysis

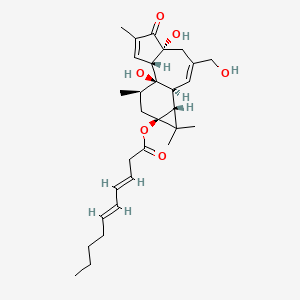

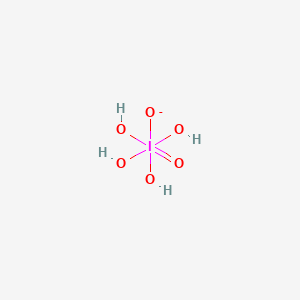

The molecular structure of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate has been elucidated through X-ray crystallography, revealing a planar configuration except for the carboxylate substituent group. This structural arrangement facilitates supramolecular interactions and hydrogen bonding, critical for its biological activity and interaction with biological targets (Galdámez, García-Beltrán, & Cassels, 2011).

Chemical Reactions and Properties

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate participates in various chemical reactions, such as those involving its hydroxy group in nucleophilic substitutions, contributing to the formation of more complex molecules with potential therapeutic applications. Its chemical reactivity is central to synthesizing derivatives with enhanced or targeted biological activities (Sairam, Saidachary, & Raju, 2015).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are influenced by the compound's molecular arrangement and intermolecular forces. These properties are essential for determining the compound's suitability for various applications, including pharmaceutical formulation and material science (Manolov, Morgenstern, & Hegetschweiler, 2012).

Chemical Properties Analysis

The chemical properties of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate, such as reactivity with different chemical groups and stability under various conditions, are crucial for its functionality and efficacy as a potential pharmaceutical ingredient. Understanding these properties enables the design of derivatives with specific actions or improved pharmacological profiles (Chohan, Fitton, Hatton, & Suschitzky, 1971).

科学研究应用

1. 晶体结构分析

7-羟基-4-氧代-4H-色烯-2-羧酸乙酯是一种香豆素衍生物,在晶体学中表现出巨大的潜力。其分子结构已通过 X 射线晶体学分析确定,显示出除羧酸盐基团外的平面排列。该化合物由于氢键和分子间相互作用(包括π-π 堆积)在晶体中形成超分子阵列,这对于理解固态化学中的分子堆积和相互作用至关重要(Galdámez, García-Beltrán, & Cassels, 2011)。

2. 衍生物的合成

该化合物作为合成各种具有医学前景的衍生物的基础。例如,已经开发出一种有效合成稠密功能化的 4H-色烯衍生物的方法,展示了该化合物在创建各种结构多样的分子中的多功能性(Boominathan, Nagaraj, Muthusubramanian, & Krishnakumar, 2011)。

3. 防腐性能

从该化合物衍生的烷基铵多氟-3-(乙氧羰基)-2-氧代-2H-色烯-4-醇酸盐已被发现能有效抑制盐酸腐蚀低碳钢。这表明在材料科学中具有潜在应用,特别是在防腐方面(Shcherbakov, Gorbunova, Burgart, & Saloutin, 2014)。

4. 有机合成中的机理研究

该化合物的用途延伸到理解有机合成中的反应机理。研究探索了某些衍生物的分解机理,提供了对复杂有机反应的见解,这对于开发新的合成方法至关重要(Chohan, Fitton, Hatton, & Suschitzky, 1971)。

5. 光致发光性能

已经合成并分析了 7-羟基-4-氧代-4H-色烯-2-羧酸乙酯衍生物的光致发光性能。此类研究对于开发用于光电和光子学的新材料至关重要(Song, Li-Meia, Gao, & Jian-hua, 2014)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with the compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

未来方向

The future directions for research and applications of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate are not specified in the search results. This could be due to the compound’s current status as a unique chemical provided for early discovery research . As research progresses, potential applications and directions for this compound may become clearer.

作用机制

Biochemical Pathways

The biochemical pathways affected by Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate are currently unknown . Understanding the affected pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate . .

属性

IUPAC Name |

ethyl 7-hydroxy-4-oxochromene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-2-16-12(15)11-6-9(14)8-4-3-7(13)5-10(8)17-11/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKIMFICEWCXBCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70178568 | |

| Record name | Ethyl 7-hydroxy-4-oxo-4H-chromen-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate | |

CAS RN |

23866-72-0 | |

| Record name | Ethyl 7-hydroxy-4-oxo-4H-chromen-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023866720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 7-hydroxy-4-oxo-4H-chromen-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

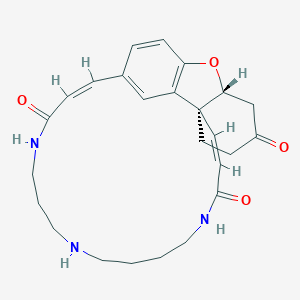

![(4E,7E,10E,13E,16E,19E)-N-[2-(3,4-dihydroxyphenyl)ethyl]docosa-4,7,10,13,16,19-hexaenamide](/img/structure/B1233807.png)

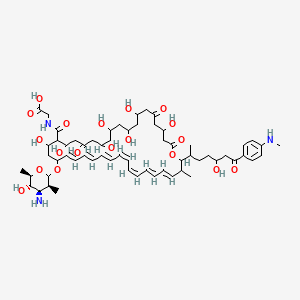

![[(1R)-1-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl]oxymethyl]-2-hexadecanoyloxy-ethyl] (Z)-octadec-9-enoate](/img/structure/B1233814.png)

![5,6-dimethyl-N-[(5-nitro-2-furyl)methylene]-1H-benzimidazol-1-amine](/img/structure/B1233825.png)

![(E)-3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]prop-2-enoic acid](/img/structure/B1233826.png)

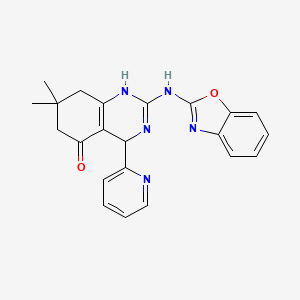

![methyl N-[6-[(3,4,5-trimethoxyphenyl)methoxy]imidazo[1,2-b]pyridazin-2-yl]carbamate](/img/structure/B1233827.png)